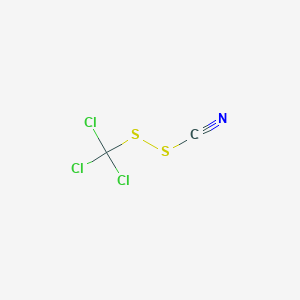
Trichloro(cyanodisulfanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(cyanodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms, a cyanodisulfanyl group, and a methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .
Aplicaciones Científicas De Investigación
Trichloro(cyanodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethane (Chloroform): Similar in structure but lacks the cyanodisulfanyl group.
Dichloromethane: Contains two chlorine atoms and is less reactive.
Carbon Tetrachloride: Contains four chlorine atoms and is used as a solvent.
Uniqueness
Trichloro(cyanodisulfanyl)methane is unique due to the presence of the cyanodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
90993-60-5 |
|---|---|
Fórmula molecular |
C2Cl3NS2 |
Peso molecular |
208.5 g/mol |
Nombre IUPAC |
trichloromethylsulfanyl thiocyanate |
InChI |
InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6 |
Clave InChI |
BJKFXKPCXGTVAW-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


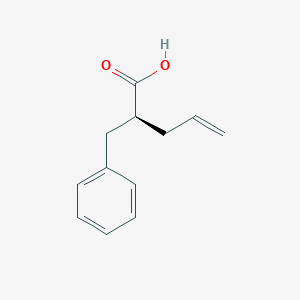

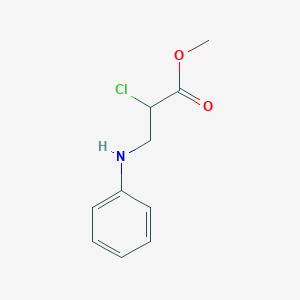



![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
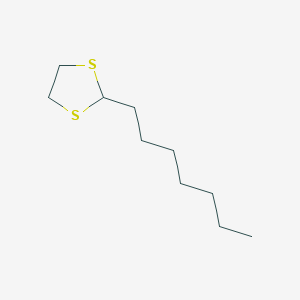

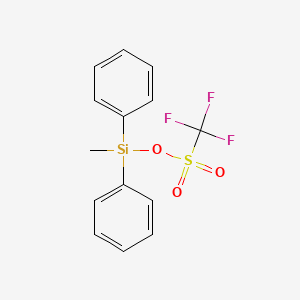
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
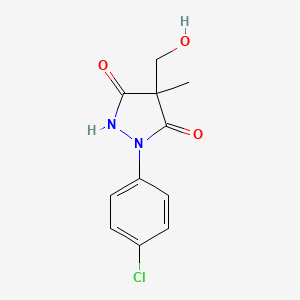
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
